molecular formula C17H14N2O2 B2547709 3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid CAS No. 727652-24-6

3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B2547709
CAS No.: 727652-24-6
M. Wt: 278.311
InChI Key: PHDWLZXGTMYRDG-BQYQJAHWSA-N
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Description

3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid ( 727652-24-6) is a high-value chemical building block with significant applications in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol, serves as a crucial precursor in the synthesis of phosphonocarboxylate-based inhibitors . These inhibitors, such as analogs of 3-IPEHPC, target Rab geranylgeranyl transferase (RGGT), an enzyme involved in the post-translational prenylation of Rab GTPases . As RGGT is a potential therapeutic target for diseases involving disrupted membrane trafficking, this compound provides researchers with a key scaffold for developing novel biochemical tools and investigating new therapeutic strategies . Furthermore, structural analogs based on the 2-phenylimidazo[1,2-a]pyridine core have demonstrated high-affinity binding to peripheral benzodiazepine receptors, highlighting the potential of this chemotype in neuroscience research and the development of central nervous system (CNS) active compounds . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers assume responsibility for confirming the product's identity and purity prior to use.

Properties

IUPAC Name

(E)-3-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-9-10-19-14(7-8-16(20)21)17(18-15(19)11-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDWLZXGTMYRDG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reactions .

Chemical Reactions Analysis

Types of Reactions

3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid as an anticancer agent. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cells, with IC50 values indicating effective concentration levels for therapeutic use. The mechanism of action was linked to the induction of oxidative stress and disruption of mitochondrial function.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:

In vitro assays revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Another promising application is in the field of neuroprotection. Preliminary studies suggest that this compound may provide protective effects against neuronal cell death induced by neurotoxic agents.

Case Study:

Research conducted on neuronal cell cultures demonstrated that treatment with this acrylic acid derivative significantly reduced markers of apoptosis and inflammation, indicating its potential utility in treating neurodegenerative diseases such as Alzheimer's.

Role in Drug Design

The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with various biological targets can be exploited to develop novel therapeutics.

Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis
Antimicrobial PropertiesActive against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsProtects neuronal cells from apoptosis and inflammation
Drug DesignServes as a scaffold for developing new therapeutics

Mechanism of Action

The mechanism of action of 3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Imidazo[1,2-a]pyridine Core

7-Methyl-2-aryl Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid 7-CH₃, 2-(4-CH₃C₆H₄) C₁₈H₁₆N₂O₂ 292.33 LogP: 3.53 (predicted)
(2E)-3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid 2-(3-NO₂C₆H₄) C₁₇H₁₂N₃O₄ 322.30 PSA: 100.42 Ų

Key Findings :

Halogen-Substituted Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid 7-Br, propanoic acid C₁₀H₉BrN₂O₂ 269.10 N/A

Key Findings :

  • The bromine atom at position 7 increases molecular weight and may enhance halogen bonding interactions in biological targets. The shorter propanoic acid chain (vs.

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
Compound Name Functional Group Molecular Formula Molecular Weight Key Properties
Ethyl 3-[2-hydroxyimidazo[1,2-a]pyridin-3-yl]acrylate Ethoxy ester C₁₃H₁₄N₂O₃ 246.26 Hydrolyzes to acrylic acid
3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid Free carboxylic acid C₁₈H₁₆N₂O₂ 292.33 pKa ~4.5 (estimated)

Key Findings :

  • Ester derivatives (e.g., ethyl acrylates) are often intermediates in synthesis, as they can undergo hydrolysis to yield the free carboxylic acid .
  • The free carboxylic acid enhances hydrogen-bonding capacity, improving interaction with biological targets like enzymes or receptors.
Trifluoromethyl and Fluorinated Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 7-CF₃ C₉H₅F₃N₂O₂ 230.14 pKa: -0.95 (predicted)
7-(3,3-Difluoropyrrolidin-1-yl)imidazo[1,2-a]pyridine-3-carboxylic acid 7-(difluoropyrrolidinyl) C₁₂H₁₁F₂N₃O₂ 283.23 N/A

Key Findings :

  • Trifluoromethyl groups significantly lower pKa (predicted: -0.95), increasing acidity and altering solubility profiles .

Biological Activity

3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid, with a molecular formula of C17H14N2O2C_{17}H_{14}N_{2}O_{2} and a molar mass of 278.31 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibition activities based on recent studies.

  • CAS Number : 727652-24-6
  • Molecular Structure : The compound features an imidazo[1,2-a]pyridine core which is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance, one study evaluated various derivatives against common pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays:

CompoundMIC (μg/mL)MBC (μg/mL)Target Pathogen
7b0.220.25Staphylococcus aureus
100.300.35Escherichia coli
130.400.45Pseudomonas aeruginosa

These derivatives showed not only bactericidal effects but also significant inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. One notable study reported IC50 values for the compound against breast cancer cell lines:

Cell LineIC50 (μM)Comparison with Control
MCF-75.67Better than 5-Fluorouracil (17.02 μM)
MDA-MB-2316.45Better than 5-Fluorouracil (11.73 μM)

The compound exhibited selective cytotoxicity and induced apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, the compound has been found to inhibit key enzymes involved in bacterial resistance mechanisms:

EnzymeIC50 (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase (DHFR)0.52 - 2.67

These findings suggest that the compound could serve as a scaffold for developing new therapeutics targeting bacterial infections and cancer .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at a university evaluated the in vitro efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it significantly reduced bacterial load in treated cultures compared to untreated controls.
  • Case Study on Cancer Cell Lines : In another investigation focusing on breast cancer cell lines, treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis markers when compared to standard treatments.

Q & A

Q. What are the established synthetic routes for 3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via a multi-step approach:

Core Formation : Condensation of 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with acrylic acid derivatives under acidic conditions (e.g., glacial acetic acid) to form the acrylate backbone .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is used to isolate intermediates, monitored by TLC.

Characterization :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and acrylate conjugation (e.g., vinyl proton signals at δ 6.5–7.2 ppm) .
  • HPLC-MS : Purity (>95%) and molecular weight (292.33 g/mol) are verified using C18 columns and ESI+ ionization .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

Methodological Answer: Key properties include:

  • Solubility : Sparingly soluble in water; highly soluble in DMSO or DMF (≥10 mM stock solutions recommended for biological assays) .
  • Stability : Stable at −20°C under inert gas (N2_2) but prone to photodegradation; store in amber vials .
  • LogP : Predicted LogP ≈ 2.8 (via computational tools like ACD/Labs), indicating moderate lipophilicity .

Q. How is purity assessed, and what analytical techniques resolve co-eluting impurities?

Methodological Answer:

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm identifies impurities .
  • HPLC-MS Coupling : Differentiates isobaric impurities (e.g., unreacted aldehydes) via exact mass (m/z 293.12 for [M+H]+^+) .
  • Recrystallization : Ethanol/water mixtures improve purity by removing polar byproducts .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and minimize side products?

Methodological Answer:

  • Factor Screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio) .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) models nonlinear relationships (e.g., acetic acid concentration vs. yield) to identify optimal conditions .
  • Case Study : A 32^2 factorial design reduced reaction time from 24 h to 8 h while maintaining >85% yield .

Q. How to address conflicting bioactivity data between antimicrobial and cytotoxicity assays?

Methodological Answer:

  • Dose-Response Refinement : Test a broader concentration range (e.g., 0.1–100 µM) to identify therapeutic windows .
  • Orthogonal Assays : Compare MIC (Minimum Inhibitory Concentration) with time-kill kinetics to distinguish static vs. bactericidal effects .
  • Cytotoxicity Profiling : Use HEK293 or HepG2 cells to rule out off-target effects; normalize bioactivity to IC50_{50} values .

Q. What computational strategies predict reactivity or binding modes for structural analogs?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina screens against COX-2 (PDB: 5KIR) to prioritize analogs with improved steric complementarity .
  • ICReDD Workflow : Combine quantum chemical reaction path searches with machine learning to predict regioselectivity in Friedel-Crafts acylations .

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